Cyclizine Hydrochloride

Catalog No.
S625848
CAS No.
303-25-3
M.F
C18H23ClN2
M. Wt
302.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclizine Hydrochloride

CAS Number

303-25-3

Product Name

Cyclizine Hydrochloride

IUPAC Name

1-benzhydryl-4-methylpiperazine;hydrochloride

Molecular Formula

C18H23ClN2

Molecular Weight

302.8 g/mol

InChI

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H

InChI Key

UKPBEPCQTDRZSE-UHFFFAOYSA-N

Synonyms

1-(Diphenylmethyl)-4-methylpiperazine Hydrochloride; Marezine Hydrochloride; Marzine; N-Benzhydryl-N’-methylpiperazine Monohydrochloride;

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

The exact mass of the compound Cyclizine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169102. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclizine Hydrochloride is the hydrochloride salt of cyclizine, a piperazine-derivative first-generation H1-receptor antagonist.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwRAbi81df2btumA1kD26sh3Ws6ANL60nUJ6dPHzuLriR_7AkP8vWaOTiJgSt1SwEcRWMVNQaDb_s6YsQpzK9PsLpZAjb0nfr7Pkdm81VH1Tl3CStuT_K2PM7udcVM-rxGTuRLhDU_WFXcluyHLcuo0W9DIYdBxopBnNRXVJuNkw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs6-TlIPUpNQy9q1-Dbw46XVsCLeAJ_anqdq39s7-kZWMwRwToRTTrZCSqZx4W18MfMLjMGf4ZQt19k7MXFspQD3r_RzYxpFYMUk7THIquoTSFAJSkD-u9u_09oDQbzGELpGjoERNhq59pxVz17_SmhWbstfaJzo2p4yeM)] It is widely utilized for its antiemetic and anticholinergic properties to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbsli7ScY-awq3NTTmQBgY069UkY7lh-ePHYs1cgy8N1pB51Ls8sIfy6vVTdYZ5dF-65PWAoJpX24SwGGyBAP1h4WInjuiU4CEVmXk-t8UfnjwBJDdflVAtcWtNb3XEMyt)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoBhv69EfyF_2KdFePl67Y6e4emShj6pnYRUAKG9wldkG_3TgkBWXFYEOemX6UuNSWNCzP6SZ3qwWu54jxpI-uwKkggE9Y4ZQXkMI2pkFABQBK_kP3YkDe0c_sNgimwHheEsJRkAmcuhrT3X7ZDe1Of936UsfvDPMLg-qOEeWGWsGYYIMuW6k%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnSKLCDeyGNlgsaCMfCDN8uYEDCrUC2hn16v2kTN_1jQhDvb50GpeC_YuHtHTArcufdgrcfSk-Pdj5-jEtyePireT3PooIbmTLprklOfIVHK7p23A7EGM3MMz8WHK7cfqW2Q%3D%3D)] As a stable, white crystalline powder, its hydrochloride form is specifically selected for solid dosage formulations due to its defined physical properties and handling characteristics, which are critical for achieving consistent product performance in pharmaceutical manufacturing and research applications.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbsli7ScY-awq3NTTmQBgY069UkY7lh-ePHYs1cgy8N1pB51Ls8sIfy6vVTdYZ5dF-65PWAoJpX24SwGGyBAP1h4WInjuiU4CEVmXk-t8UfnjwBJDdflVAtcWtNb3XEMyt)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi6P97eogiiwx9MoVPxtbc3tV8Xa5WvtcF42G_t8ublOGuS6lF1dWuPU_I_K-kuhwdGwGfXBrduIVyeEo_dIuTS6TUWBPUXGpV9VdUb5pLajJbMavKQU1Cu9HnAp378f1RQus9A4Gk9R5ZISKy7WrCpgNMBaJP6MAwip16UNg%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp8U1dR6mSokaPFMPdLpvYB90WpzP32kf-cngDtJ6wzeihCU9vgMnqs0CrFjA_L60lV0KHhrHv_T3fDzQvBRKPL9xSVp2dTtumyMjpIOsnYv1kA72s3IevncNrmk5GyART8JrFF7D4L3WrZokfHHm0jWwXJbVafaDvtQ%3D%3D)]

Substituting Cyclizine Hydrochloride with its free base (Cyclizine, CAS 82-92-8), an alternative salt like cyclizine lactate, or another first-generation antihistamine such as meclizine or diphenhydramine can introduce critical process and performance failures. The hydrochloride salt form is explicitly chosen for its superior handling, stability, and, most importantly, its aqueous solubility, which dictates dissolution rates and bioavailability in oral formulations.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3s-rl_7SA81MCPktRveiG7myZedwkWh99beQZXuR_yDFz4sTrFYip023bk_EUhCsEpwuZvVzzbL4RkgOS3WeC5gPv4LytEhJd1ji5mSjMAlIZCtWFQEnDdpZFXNdaDOu7qmkYnBUy_ZQ4_KXouQLTnrROtPuhQU4tM81mOSLZhA%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSjkzhaiDWScvbOevXbOJ0Vkuh1v3Qa-xuR6gtSrTgUSSZS8taj8raUzdv5POW4FlEPEsE58W2ODk3Ky-9-57HWOGPyqVds7RWYL7QRWPOcKrJwEfxXp2joS69hqUwR9ALTIKk1rw-LQ%3D%3D)] Using the free base or a different analog requires complete re-validation of formulation protocols, as differences in solubility, hygroscopicity, and receptor binding profiles can lead to inconsistent dosing, altered side-effect profiles, and failed batch production.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElwxFXdBm0XlV718eAabMYZ7zQOuTGxQU4ysMNeGzKX2W1hdLTfdmiNyKMAbCG9ixXciR2NoV5gJWjNlTLiZ30shMaZkMlpqcVxvHTwjCzUJnz9Oow8P9JxfQx_H0DILSh1ea8glCnuP1rAG9pLkoO-zvKl_YALk57KZRzeWbVMu1urMJ9hub5vDENM3YZvU823v5DrWn6BqkVaoDIQV8or0qwm8Rc3I8sn1X8)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCkW8JuvMCC9Gmwi5w4aDfYIy603pXKJ_-1_BF9HPYHUS4RWr9ZattdjuXxgkCZEYFR4k1sXzzOKsSbFHQHDog48ZJWjda5GJgWDGdkP2FRszqfRI7HQH8wF_7ZHbegjWjynzWPQVOMe2E7C35EIyvLp1b9MBQukNchBfc6-acSKUJ5-QgHg%3D%3D)] Therefore, for applications requiring a well-characterized, solid-form H1 antagonist, Cyclizine Hydrochloride is not directly interchangeable with its analogs.

Superior Aqueous Solubility for Predictable Formulation and Bioavailability

The hydrochloride salt form of cyclizine offers significantly enhanced solubility in aqueous media compared to the free base, a critical parameter for developing oral and parenteral dosage forms. Cyclizine Hydrochloride is reported as 'freely soluble' or soluble at a ratio of 1 part in 115 parts water, whereas the free base is practically insoluble in water.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi6P97eogiiwx9MoVPxtbc3tV8Xa5WvtcF42G_t8ublOGuS6lF1dWuPU_I_K-kuhwdGwGfXBrduIVyeEo_dIuTS6TUWBPUXGpV9VdUb5pLajJbMavKQU1Cu9HnAp378f1RQus9A4Gk9R5ZISKy7WrCpgNMBaJP6MAwip16UNg%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3s-rl_7SA81MCPktRveiG7myZedwkWh99beQZXuR_yDFz4sTrFYip023bk_EUhCsEpwuZvVzzbL4RkgOS3WeC5gPv4LytEhJd1ji5mSjMAlIZCtWFQEnDdpZFXNdaDOu7qmkYnBUy_ZQ4_KXouQLTnrROtPuhQU4tM81mOSLZhA%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSjkzhaiDWScvbOevXbOJ0Vkuh1v3Qa-xuR6gtSrTgUSSZS8taj8raUzdv5POW4FlEPEsE58W2ODk3Ky-9-57HWOGPyqVds7RWYL7QRWPOcKrJwEfxXp2joS69hqUwR9ALTIKk1rw-LQ%3D%3D)] This difference is crucial for achieving consistent dissolution rates and predictable bioavailability, which is a primary reason for procuring the salt form over the base for most pharmaceutical applications.

Evidence DimensionSolubility in Water
Target Compound Data1 part in 115 parts water (approx. 8.7 mg/mL)
Comparator Or BaselineCyclizine (free base): Insoluble
Quantified DifferenceQualitatively significant; changes from 'insoluble' to 'soluble'
ConditionsStandard temperature and pressure.

This solubility advantage simplifies the formulation of aqueous solutions and ensures reliable dissolution performance in solid dosage forms, reducing manufacturing complexity and improving product consistency.

Defined Crystalline Form for Enhanced Stability and Handling

Cyclizine Hydrochloride is supplied as a stable, white crystalline powder, a physical form that is advantageous for long-term storage and process handling.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbsli7ScY-awq3NTTmQBgY069UkY7lh-ePHYs1cgy8N1pB51Ls8sIfy6vVTdYZ5dF-65PWAoJpX24SwGGyBAP1h4WInjuiU4CEVmXk-t8UfnjwBJDdflVAtcWtNb3XEMyt)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp8U1dR6mSokaPFMPdLpvYB90WpzP32kf-cngDtJ6wzeihCU9vgMnqs0CrFjA_L60lV0KHhrHv_T3fDzQvBRKPL9xSVp2dTtumyMjpIOsnYv1kA72s3IevncNrmk5GyART8JrFF7D4L3WrZokfHHm0jWwXJbVafaDvtQ%3D%3D)] This contrasts with the free base, which may be less physically stable or more prone to hygroscopicity. The defined solid-state properties of the hydrochloride salt ensure lot-to-lot consistency in particle size, flowability, and blending, which is essential for reproducible manufacturing of tablets and other solid formulations.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi6P97eogiiwx9MoVPxtbc3tV8Xa5WvtcF42G_t8ublOGuS6lF1dWuPU_I_K-kuhwdGwGfXBrduIVyeEo_dIuTS6TUWBPUXGpV9VdUb5pLajJbMavKQU1Cu9HnAp378f1RQus9A4Gk9R5ZISKy7WrCpgNMBaJP6MAwip16UNg%3D)] Furthermore, its stability makes it suitable for use as a certified reference material or analytical standard in quality control settings.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKPKDy0HO-33vInlzDXwxbYcZKHSAhA7-TMeS4gmrIfnzKheSE7d-vEfTTuH4ilAMTKjHZKYcPXMcClrq5xYQTAWJNep2vZ_crM8gVjM0mRE5qwC9ML48AvqnddMj7UntR3HfmnLXSa79fbcuw8JfDSm4QISx_4Qxdi-v_ykfO2HJctlC4688UEpJA9Phmsa8nexUjmK09woXMHHa3bg5b)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUmlw8zvfB-ZFe7w4xNSzg-EEQxS2ETkhYFv6qhQav5QZOwTZP46KyG2Zc2X9skjLsCedo-yQZXU3kMzkgOzoFpEeAcL4ymTy32EMtvDop1WxJmrjxaRPcp-xWbqnNYQ5DjDGw2BOgF8RC1-xxvgMw6ovX)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6uUkwB1X0TIODW5fKbz3NqbTZ4YXEMIK1xRUM-TaAegXHhJFHGDQVC84Z_KpV1BUMA-zoYssiPI44R52rom4ZsT50vTSqbFhXb-08Bgx1MT8N4I2pPxs-swkzmUq8t4IskBq8KH7un3zsUSyF2EWRiA%3D%3D)]

Evidence DimensionPhysical Form and Stability
Target Compound DataStable, white crystalline powder with a defined melting point and a shelf life of 2-3 years under recommended storage.
Comparator Or BaselineCyclizine (free base) or other less stable forms.
Quantified DifferenceHigh physical stability and conformity to pharmacopeial standards (USP, BP, EP).
ConditionsStandard storage conditions (cool, dry, protected from light).

Procuring the stable crystalline hydrochloride salt minimizes risks of material degradation, ensures consistent processability, and simplifies compliance with pharmaceutical quality standards.

Differentiated Anticholinergic Profile Compared to Class Substitutes

While all first-generation antihistamines possess anticholinergic properties, the intensity of these effects varies within the class, influencing their suitability for different applications. Cyclizine's antiemetic action is attributed to both H1 and muscarinic receptor antagonism.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCkW8JuvMCC9Gmwi5w4aDfYIy603pXKJ_-1_BF9HPYHUS4RWr9ZattdjuXxgkCZEYFR4k1sXzzOKsSbFHQHDog48ZJWjda5GJgWDGdkP2FRszqfRI7HQH8wF_7ZHbegjWjynzWPQVOMe2E7C35EIyvLp1b9MBQukNchBfc6-acSKUJ5-QgHg%3D%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGux_pvWIgOKx8FXmi69QAP_AkUgDUYvMFko30jwjcXGDl4ik_ObDe5MhCJRu-7AdbCTg1ZjKsSFdvdlCa4yx-uDKEnHDSkO4A_8CZqlvorEYH4iM0luCDPBb2cSUUZOjjFn-wDqDNWL2Yl-POCJJQ7HATySWhsuR5w88S19N4vXZYxjYtmvUbpx2KeKMXQOfOZ)] However, compared to a common substitute like diphenhydramine, which is known for its pronounced sedative and anticholinergic side effects, piperazine derivatives like cyclizine and meclizine are often selected when a more tolerable CNS side-effect profile is desired.[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjfzEccLqDus9mMQw-gP7rwmzldfaB7gKNTVEqxeSY30E7Y9RNDo0PpM-ozuKW-vu70btHc2y-t4dQjlRkgNLADFSxlbDCwKFsONwRLgJgFCeFVZ10I83LRcG1v3HoHY7pSAWtlciiqOPLB3g3vWg5eGS45S77Gx0rCsVeNac7cX_KTftyciKvwxQErLKIFDV6bBEUwRtC6yaI3S-c5KS4oZHFwZyCTgWC9A%3D%3D)][[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxEU8WcxjB5rWVx--jdtuhjbhZMrPusYO8aQvPT8LitFlSX_ReJsgpCpbU1DyaK8mFVfrM0IKJ6HiOSaTVhd_RXbVl2JSWuHFqB2jK7qFd7S7o9jb7Rnmbja-AO23gyfCjzhXYAWj49gIBBa8%3D)] For research models or therapeutic applications where strong sedation or anticholinergic effects (e.g., dry mouth, cognitive impairment) are undesirable, cyclizine can be a more targeted choice than diphenhydramine.

Evidence DimensionRelative Anticholinergic/Sedative Side Effects
Target Compound DataPossesses anticholinergic and sedative effects.
Comparator Or BaselineDiphenhydramine: Characterized by pronounced/potent sedative and anticholinergic activity.
Quantified DifferenceQualitatively lower incidence or intensity of sedation compared to diphenhydramine.
ConditionsClinical and pharmacological comparative context.

This allows for the selection of an antiemetic agent with a more tailored side-effect profile, which is a critical decision point in both clinical use and preclinical study design.

Development of Solid Oral Dosage Forms for Antiemetic Applications

The defined crystallinity, stability, and high purity of Cyclizine Hydrochloride make it the right choice for manufacturing tablets and capsules.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi6P97eogiiwx9MoVPxtbc3tV8Xa5WvtcF42G_t8ublOGuS6lF1dWuPU_I_K-kuhwdGwGfXBrduIVyeEo_dIuTS6TUWBPUXGpV9VdUb5pLajJbMavKQU1Cu9HnAp378f1RQus9A4Gk9R5ZISKy7WrCpgNMBaJP6MAwip16UNg%3D)] Its superior aqueous solubility compared to the free base ensures consistent dissolution, a critical quality attribute for achieving reliable in-vivo performance and bioequivalence.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3s-rl_7SA81MCPktRveiG7myZedwkWh99beQZXuR_yDFz4sTrFYip023bk_EUhCsEpwuZvVzzbL4RkgOS3WeC5gPv4LytEhJd1ji5mSjMAlIZCtWFQEnDdpZFXNdaDOu7qmkYnBUy_ZQ4_KXouQLTnrROtPuhQU4tM81mOSLZhA%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSjkzhaiDWScvbOevXbOJ0Vkuh1v3Qa-xuR6gtSrTgUSSZS8taj8raUzdv5POW4FlEPEsE58W2ODk3Ky-9-57HWOGPyqVds7RWYL7QRWPOcKrJwEfxXp2joS69hqUwR9ALTIKk1rw-LQ%3D%3D)][[18](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlRhSSDbB6PKVuDW37UkAPYsF3iX1Wk4NzsOte-8qrjJlYf4VX84B47ix4aAEbmBPAgoTxf0Gqo1a-LvMinmtFaWzPrL-i9kAJ7XAZHHoLKZHnEudP3tNl-puh0sIXXo70vp9B)]

Formulation of Aqueous-Based Liquid and Parenteral Preparations

For applications requiring a liquid formulation, such as oral solutions or injectables (often as the lactate salt for higher concentrations), the inherent water solubility of the hydrochloride salt makes it a suitable starting material or reference compound.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3s-rl_7SA81MCPktRveiG7myZedwkWh99beQZXuR_yDFz4sTrFYip023bk_EUhCsEpwuZvVzzbL4RkgOS3WeC5gPv4LytEhJd1ji5mSjMAlIZCtWFQEnDdpZFXNdaDOu7qmkYnBUy_ZQ4_KXouQLTnrROtPuhQU4tM81mOSLZhA%3D%3D)][[19](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1HASKIcts6lgahdQjNkSxgNMrCqfPkYDBXO5wsdX5B9kRkNk6wQjVYN_fo6rDivk8mxloSuK6qzSG4H6TNAxy0VxtS70rDxYhm7HzfLO4bM8b3Fk-RwW8KCV8QYBFzgfkG_44EZu5ySPxdgwsgA%3D%3D)] This property simplifies processing by avoiding the need for complex solubilizing agents that would be required for the insoluble free base.

Preclinical Research Models Requiring a Well-Tolerated H1 Antagonist

In research settings investigating nausea, vomiting, or vestibular function, Cyclizine Hydrochloride serves as a reliable tool. Its selection over substitutes like diphenhydramine is justified when the experimental design requires effective H1 antagonism with a potentially more tolerable sedative and anticholinergic side-effect profile, minimizing confounding effects on behavioral or cognitive endpoints.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCkW8JuvMCC9Gmwi5w4aDfYIy603pXKJ_-1_BF9HPYHUS4RWr9ZattdjuXxgkCZEYFR4k1sXzzOKsSbFHQHDog48ZJWjda5GJgWDGdkP2FRszqfRI7HQH8wF_7ZHbegjWjynzWPQVOMe2E7C35EIyvLp1b9MBQukNchBfc6-acSKUJ5-QgHg%3D%3D)][[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjfzEccLqDus9mMQw-gP7rwmzldfaB7gKNTVEqxeSY30E7Y9RNDo0PpM-ozuKW-vu70btHc2y-t4dQjlRkgNLADFSxlbDCwKFsONwRLgJgFCeFVZ10I83LRcG1v3HoHY7pSAWtlciiqOPLB3g3vWg5eGS45S77Gx0rCsVeNac7cX_KTftyciKvwxQErLKIFDV6bBEUwRtC6yaI3S-c5KS4oZHFwZyCTgWC9A%3D%3D)]

Use as a Pharmacopeial Reference Standard for Quality Control

Due to its high purity, stability, and well-characterized properties, Cyclizine Hydrochloride is established as a reference standard by major pharmacopoeias (USP, EP, BP).[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUmlw8zvfB-ZFe7w4xNSzg-EEQxS2ETkhYFv6qhQav5QZOwTZP46KyG2Zc2X9skjLsCedo-yQZXU3kMzkgOzoFpEeAcL4ymTy32EMtvDop1WxJmrjxaRPcp-xWbqnNYQ5DjDGw2BOgF8RC1-xxvgMw6ovX)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6uUkwB1X0TIODW5fKbz3NqbTZ4YXEMIK1xRUM-TaAegXHhJFHGDQVC84Z_KpV1BUMA-zoYssiPI44R52rom4ZsT50vTSqbFhXb-08Bgx1MT8N4I2pPxs-swkzmUq8t4IskBq8KH7un3zsUSyF2EWRiA%3D%3D)] This makes it the required material for analytical method development, validation, and routine quality control assays to ensure the identity, purity, and strength of finished pharmaceutical products.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.1549764 Da

Monoisotopic Mass

302.1549764 Da

Heavy Atom Count

21

UNII

W0O1NHP4WE

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Antiemetics; Antihistamines; Anti-Allergic Agents; Gastrointestinal Agents

MeSH Pharmacological Classification

Antiemetics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

303-25-3

Wikipedia

Cyclizine hydrochloride

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